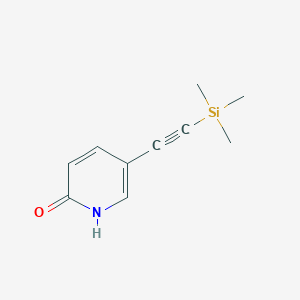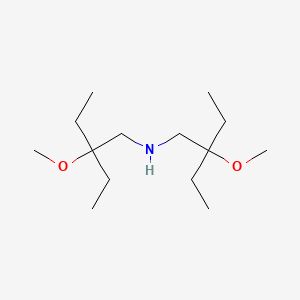
Bis(2-etil-2-metoxibutíl)amina
Descripción general
Descripción
Bis(2-ethyl-2-methoxybutyl)amine: is an organic compound with the molecular formula C14H31NO2. It is a type of amine, which is a class of compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its unique structure, which includes two 2-ethyl-2-methoxybutyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-ethyl-2-methoxybutyl)amine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, Bis(2-ethyl-2-methoxybutyl)amine is used as an intermediate in the production of polymers, resins, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethyl-2-methoxybutyl)amine typically involves the reaction of 2-ethyl-2-methoxybutanol with ammonia or primary amines under controlled conditions. One common method is the reductive amination of 2-ethyl-2-methoxybutanal using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods: In industrial settings, Bis(2-ethyl-2-methoxybutyl)amine can be produced through continuous flow processes that ensure high yield and purity. The process involves the use of catalysts to enhance the reaction rate and selectivity. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-ethyl-2-methoxybutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitro compounds.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Mecanismo De Acción
The mechanism of action of Bis(2-ethyl-2-methoxybutyl)amine involves its interaction with various molecular targets, primarily through its amine group. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Bis(2-methoxyethyl)amine: Similar in structure but with different alkyl groups.
Bis(2-ethylhexyl)amine: Contains longer alkyl chains, leading to different physical and chemical properties.
N,N-Diisopropylethylamine: A tertiary amine with different steric and electronic properties.
Uniqueness: Bis(2-ethyl-2-methoxybutyl)amine is unique due to its specific alkyl groups, which impart distinct steric and electronic characteristics. These properties influence its reactivity and make it suitable for specific applications in synthesis and research.
Propiedades
IUPAC Name |
2-ethyl-N-(2-ethyl-2-methoxybutyl)-2-methoxybutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO2/c1-7-13(8-2,16-5)11-15-12-14(9-3,10-4)17-6/h15H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWFNUBYBEPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNCC(CC)(CC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


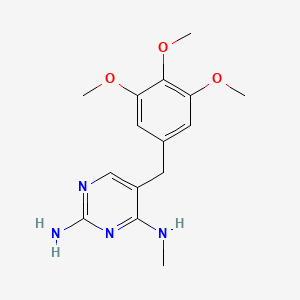
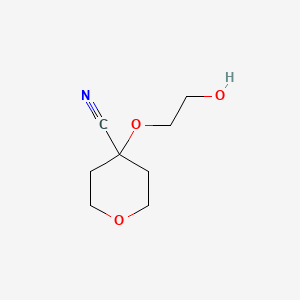


![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B1382392.png)


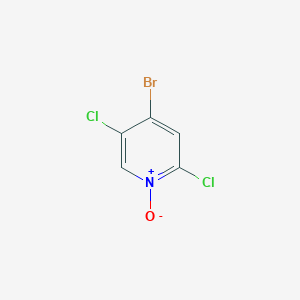

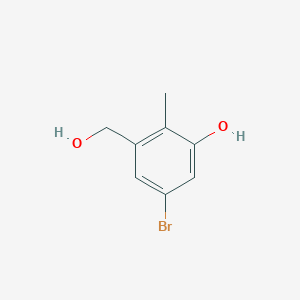
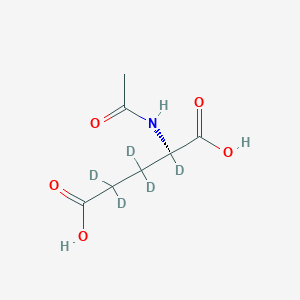

![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)
